

AMG319 pharmacokinetics in preclinical models

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Compound Focus: AMG319

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Preclinical Application Note: AMG319

1. Introduction AMG319 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform [1]. As PI3K δ is primarily expressed in hematopoietic cells, it is a compelling target for hematologic malignancies and immune-mediated diseases [2] [3]. This document outlines the known preclinical data and suggested experimental protocols for evaluating AMG319 in preclinical models, based on published research.

2. Key Preclinical Findings and Efficacy Data The following table summarizes the primary efficacy findings from preclinical studies involving AMG319.

Table 1: Summary of Key Preclinical Efficacy Findings for AMG319

Disease Model	Combination Agent	Key Findings	Source/Study
Chronic Lymphocytic Leukemia (CLL)	Acalabrutinib (BTK inhibitor)	The combination was superior to single-agent therapy, significantly reducing tumor burden in spleen and blood, and extending survival in mice.	[4]
Aggressive CLL (TCL1-192 model)	Acalabrutinib (BTK inhibitor)	Combination treatment more potently reduced tumor proliferation, NF- κ B	[4]

Disease Model	Combination Agent	Key Findings	Source/Study
		signaling, and expression of pro-survival proteins BCL-xL and MCL-1.	
Solid Tumors (Head and Neck Cancer)	Not Applicable	In a human trial, AMG319 decreased tumor-infiltrating regulatory T cells (Tregs) and enhanced the cytotoxic potential of tumor-infiltrating T cells.	[5]
Solid Tumors (Mouse Model)	Not Applicable	Treatment decreased Treg cells systemically (in tumor, spleen, and colon) and demonstrated significant anti-tumour immunity.	[5]

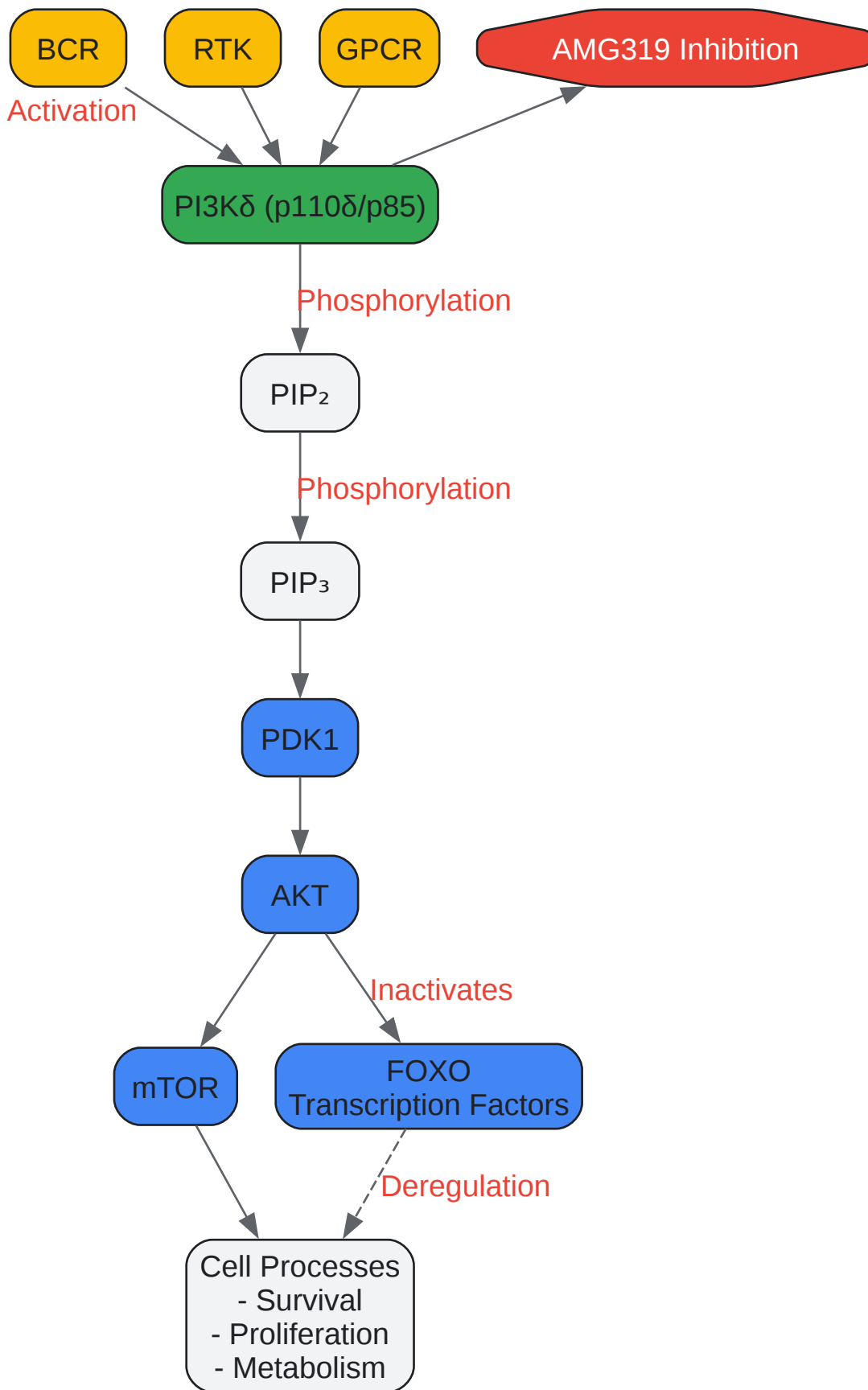
3. Experimental Protocols for Preclinical In Vivo Studies The methodology below is adapted from a published study investigating the combination of **AMG319** (referred to as ACP-319 in the publication) with acalabrutinib in a murine CLL model [4].

Table 2: Detailed In Vivo Experimental Protocol

Protocol Aspect	Detailed Description
Animal Model	NOD-SCID mice (immunodeficient).
Cell Line & Engraftment	TCL1-192 cells (a B-cell receptor-dependent cell line derived from the E μ -TCL1 transgenic model). Inject 5 x 10 ⁶ cells retro-orbitally.
Treatment Initiation	Begin treatment 7-21 days post-cell injection, once leukemia is confirmed in peripheral blood.
Dosing Formulation	Administer drugs via drinking water.
AMG319 (ACP-319) Dose	0.15 mg/mL in drinking water (resulting in an average daily dose of 25 mg/kg).

Protocol Aspect	Detailed Description
Control & Combination	Vehicle control (2% w/v HP β CD). Combination group: AMG319 + 0.15 mg/mL acalabrutinib.
Endpoint Analysis	Tumor Burden: Flow cytometry of blood/spleen for B220+/CD5+ cells. Survival: Monitor until morbidity endpoints. Mechanistic: Analyze phospho-proteins (e.g., pAKT, pPLC γ 2, pERK), pro-survival proteins (BCL-xL, MCL-1) via Western blot, and proliferation (Ki67) via flow cytometry.

4. Mechanism of Action & Signaling Pathway AMG319 exerts its effects by selectively inhibiting the PI3K δ isoform. The diagram below illustrates the core PI3K δ signaling pathway and the point of inhibition by AMG319.



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The PI3K δ pathway is activated by various inputs, including the B-cell receptor (BCR), receptor tyrosine kinases (RTKs), and G-protein coupled receptors (GPCRs) [2]. Upon activation, PI3K δ catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃) [2]. PIP₃ then recruits signaling proteins like PDK1 and AKT to the cell membrane. AKT activation triggers a cascade promoting cell survival, proliferation, and metabolism, primarily by activating mTOR and inhibiting FOXO transcription factors [2]. By selectively inhibiting PI3K δ , **AMG319** blocks this cascade, leading to reduced survival and function of malignant and immune cells.

Critical Considerations for Preclinical Development

When designing preclinical studies for a compound like **AMG319**, several key factors should be considered:

- **Dosing Schedule to Mitigate Toxicity:** Research indicates that continuous PI3K δ inhibition can rapidly cause immune-related adverse events (irAEs), such as colitis, due to the systemic loss of regulatory T cells (Tregs) [5]. **Intermittent dosing schedules** have been shown in mouse models to maintain anti-tumour efficacy while limiting this toxicity [5]. This is a critical parameter for preclinical and clinical protocol design.
- **Biomarker Assessment:** To confirm target engagement and pharmacodynamic effects, measure the phosphorylation of AKT (pAKT) in blood B cells or tumor tissue as a downstream marker of PI3K pathway inhibition [5] [3].
- **Combination Potential:** The strong synergy observed between PI3K δ and BTK inhibitors in CLL models [4] provides a robust rationale for exploring **AMG319** in other combination regimens, particularly in B-cell malignancies.

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